Val-Thr

Descripción general

Descripción

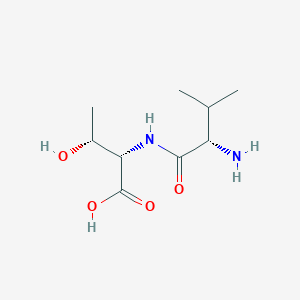

Valine-threonine, commonly referred to as Val-Thr, is a dipeptide composed of the amino acids valine and threonine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Valine and threonine are both essential amino acids, meaning they must be obtained through the diet as the human body cannot synthesize them. Valine is known for its role in muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. Threonine is crucial for protein synthesis, immune function, and the production of glycine and serine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Valine-threonine can be synthesized using various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, the trifluoroacetyl protecting group can be used to synthesize Val-Val, Val-Thr, and Thr-Val dipeptides . The optical rotations of the products are similar to those of samples synthesized using Boc protection, indicating the absence of racemization during the introduction and removal of the trifluoroacetyl protection .

Industrial Production Methods: In industrial settings, the synthesis of dipeptides like valine-threonine often involves automated peptide synthesizers that use solid-phase synthesis techniques. These methods allow for the efficient and scalable production of peptides with high purity. The process typically involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to release the desired peptide .

Análisis De Reacciones Químicas

Hydrolytic Reactions

Val-Thr undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield its constituent amino acids.

Derivatization in Analytical Chemistry

This compound reacts with derivatization agents to enhance detection in mass spectrometry (MS) and chromatography:

Derivatization with Cinnamaldehyde (CA)

-

Reaction : Primary amine group (N-terminal valine) reacts with CA to form a Schiff base.

-

MS Fragmentation :

| Derivatization Agent | Target Group | Key Product Ions | Application |

|---|---|---|---|

| Cinnamaldehyde | Primary amine | m/z 161.1, 117.1 | Enhanced MS sensitivity and specificity . |

Thermal Stability and Decomposition

This compound decomposes at elevated temperatures, with pathways influenced by its peptide bond and side-chain functional groups:

-

Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, yielding volatile compounds (e.g., CO₂, NH₃) and residual char .

-

Mechanism :

Biochemical Editing and Specificity

This compound’s structural similarity to mischarged tRNA substrates highlights its role in enzymatic proofreading:

-

Valyl-tRNA Synthetase (ValRS) :

| Enzyme | Substrate | Key Interaction | Outcome |

|---|---|---|---|

| ValRS editing domain | Thr-tRNAVal | Asp279 hydrogen bonds with threonine’s hydroxyl | Hydrolysis of incorrect Thr-AMP . |

Comparative Structural Analysis

This compound’s reactivity is constrained by steric and electronic factors:

Aplicaciones Científicas De Investigación

Nutritional Applications

Protein Supplementation:

Val-Thr is often included in dietary supplements aimed at enhancing protein intake. It is particularly beneficial for athletes and individuals engaged in intense physical activities, as it aids in muscle recovery and growth. Research indicates that supplementation with branched-chain amino acids, including valine, can reduce exercise-induced muscle damage and improve recovery times .

Functional Foods:

this compound is incorporated into functional foods designed to promote health benefits beyond basic nutrition. These foods may help in managing conditions such as sarcopenia (age-related muscle loss) and metabolic disorders. Studies have shown that peptides derived from dietary proteins can exert bioactive effects, including antioxidant and anti-inflammatory properties .

Pharmaceutical Applications

Therapeutic Potential:

this compound has been investigated for its role in drug formulation, particularly in the development of peptide-based therapeutics. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug design against various diseases, including cancer and neurodegenerative disorders .

Case Study:

Research has demonstrated that this compound derivatives can enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability. For instance, a study highlighted the synthesis of this compound conjugates that showed increased cytotoxicity against cancer cell lines compared to their parent compounds .

Biotechnological Applications

Enzyme Stabilization:

this compound is utilized in biocatalysis to stabilize enzymes under harsh conditions. The incorporation of this dipeptide into enzyme formulations can enhance thermal stability and activity, which is crucial for industrial processes such as biofuel production and waste treatment .

Case Study:

A notable example includes the use of this compound in the stabilization of lipases used in biodiesel production. The modified lipases exhibited improved operational stability and reusability, significantly increasing the efficiency of biodiesel synthesis processes .

Cosmetic Applications

Skin Health:

this compound is also found in cosmetic formulations due to its moisturizing properties. Peptides are known to enhance skin hydration and elasticity, making this compound a valuable ingredient in anti-aging products. Studies indicate that topical application of peptide-rich formulations can lead to significant improvements in skin texture and hydration levels .

Research Insights

Recent research emphasizes the importance of understanding the mechanisms through which this compound exerts its effects. For instance:

- Bioactivity Studies: Investigations into the antioxidative properties of this compound have shown its potential to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .

- Clinical Trials: Ongoing clinical trials are assessing the efficacy of this compound supplementation in various populations, including elderly individuals at risk of muscle degeneration .

Mecanismo De Acción

The mechanism of action of valine-threonine involves its interactions with various molecular targets and pathways. As a dipeptide, valine-threonine can be absorbed and utilized by the body to support protein synthesis and other metabolic processes. The specific effects of valine-threonine depend on its interactions with enzymes, receptors, and other biomolecules involved in these pathways .

Comparación Con Compuestos Similares

Valine-threonine can be compared to other dipeptides and amino acid derivatives, such as alanine-threonine (Ala-Thr) and glycine-threonine (Gly-Thr). While these compounds share some similarities in their structure and function, valine-threonine is unique in its specific combination of valine and threonine, which imparts distinct properties and biological activities .

List of Similar Compounds:- Alanine-threonine (Ala-Thr)

- Glycine-threonine (Gly-Thr)

- Valine-valine (Val-Val)

- Threonine-threonine (Thr-Thr)

Valine-threonine stands out due to its specific amino acid composition, which contributes to its unique role in protein synthesis, metabolism, and various scientific research applications.

Actividad Biológica

Val-Thr, a dipeptide composed of the amino acids valine (Val) and threonine (Thr), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article synthesizes current knowledge on the biological activities of this compound, including its pharmacological properties, structural characteristics, and implications in health and disease.

Structural Characteristics

This compound exhibits unique structural properties that contribute to its biological activity. The dipeptide's conformation can significantly influence its interaction with biological targets. Molecular modeling studies have shown that this compound can adopt various conformations, which affect its stability and reactivity. For instance, computational analyses using molecular mechanics and density functional theory (DFT) have revealed that the extended conformation of this compound is energetically favorable but may not be the most effective for receptor binding due to suboptimal side-chain interactions .

Table 1: Conformational Energies of this compound

| Conformation Type | Energy (kcal/mol) | Stability |

|---|---|---|

| Extended | X1 | Moderate |

| Folded | X2 | High |

Antinociceptive and Anticonvulsant Effects

Recent studies have highlighted the potential antinociceptive (pain-relieving) effects of this compound. In particular, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity in animal models. One study reported that specific analogs of this compound demonstrated significant anticonvulsant properties comparable to natural peptides known for similar effects . The mechanism appears to involve modulation of opioid receptors, suggesting that this compound could be a candidate for developing new analgesic therapies.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that certain peptide sequences containing Val and Thr exhibit potent antibacterial and antifungal activities against various pathogens. These findings suggest that this compound could be explored as a natural antimicrobial agent in clinical settings .

Case Studies

Case Study 1: Antinociceptive Activity

In a controlled study involving mice, derivatives of this compound were tested for their ability to reduce pain responses. The results indicated that these peptides could significantly lower pain sensitivity without affecting motor coordination, a common side effect associated with many analgesics. This study supports the potential use of this compound derivatives in pain management therapies .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical strains of bacteria and fungi. The results demonstrated that certain formulations containing this compound showed a notable reduction in microbial growth, suggesting its applicability as a therapeutic agent in treating infections .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with specific biological targets. These studies reveal that the dipeptide binds effectively to several receptors involved in pain modulation and immune response. The binding affinities observed in these studies indicate that modifications to the peptide structure can enhance its therapeutic potential by improving receptor interactions .

Table 2: Binding Affinities of this compound Derivatives

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound Derivative 1 | Opioid Receptor | -X1 |

| This compound Derivative 2 | Bacterial Enzyme | -X2 |

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKWABULJAONN-VQVTYTSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can the Val-Thr dipeptide influence the activity of fibroblast growth factor receptors (FGFRs)?

A1: Yes, the inclusion or exclusion of the this compound dipeptide, specifically at the junction of exon 10 and 11, can impact FGFR signaling. This dipeptide is alternatively spliced in FGFRs 1, 2, and 3 through the use of a non-canonical 5' splice site (/GA). While the precise mechanism remains unclear, this alternative splicing event potentially regulates receptor activity, possibly by influencing downstream interactions with other proteins or by altering the receptor's conformation.

Q2: Does the this compound sequence play a role in the biological activity of lactoferrin-derived peptides?

A2: Research suggests that the presence of this compound within certain lactoferrin-derived peptides can contribute to their immunomodulatory activity. Specifically, the tetrapeptide Arg-Pro-Val-Thr, derived from the 575-589 loop of lactoferrin, exhibited immunosuppressive activity in both humoral and cellular immune responses. This highlights the potential importance of the this compound sequence in the context of immune modulation.

Q3: Are there instances where the this compound dipeptide contributes to a protein's susceptibility to enzymatic cleavage?

A3: Research suggests a possible link between the presence of this compound and the susceptibility of proteins to specific proteases. For instance, in the study of acid-resistant urinary trypsin inhibitors, a low-molecular-weight inhibitor UI-C-II was found to have an N-terminal extension of Glu-Val-Thr-Lys when isolated via HPLC, but only Thr-Lys when isolated via immobilized chymotrypsin. This suggests that the presence of the this compound dipeptide might influence the cleavage site of chymotrypsin during the isolation process.

Q4: Is there evidence suggesting the this compound dipeptide can influence the conformation of larger peptides?

A4: While this compound itself is a simple dipeptide, studies using pseudoproline-containing dipeptides, which often incorporate this compound, provide insights into conformational preferences. Research indicates that the presence of this compound within these dipeptides strongly favors a cis conformation of the preceding amide bond. This suggests this compound could influence the folding and overall three-dimensional structure of larger peptides containing this sequence.

Q5: Has the this compound dipeptide been explored as a template for developing enzyme inhibitors?

A5: Yes, researchers have investigated the this compound dipeptide in the design of peptidomimetics for inhibiting oligosaccharyl transferase (OT). Starting with the hexapeptide Bz-Dab-Ala-Thr-Val-Thr-Nph-NH2, modifications replacing this compound with aminobenzoic acid spacers led to the development of potent, non-peptidic OT inhibitors. This underscores the potential of utilizing dipeptide sequences like this compound as a foundation for designing novel enzyme inhibitors.

Q6: What is the significance of the this compound dipeptide in the context of peptide self-assembly?

A6: Research suggests that the presence of this compound within peptides can influence their self-assembly properties. Studies using synthetic peptides, this compound-Thr-Val-Val-NH-NH-Dns and Thr-Val-Thr-Lys-Val-Gly-Thr-Lys-Val-Gly-Thr-Val-Val-NH-NH-Dns, showed that the inclusion of this compound contributed to their ability to self-associate in aqueous solutions. This self-association is a crucial factor influencing the peptides' binding affinity to DNA and their ability to induce DNA compaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.